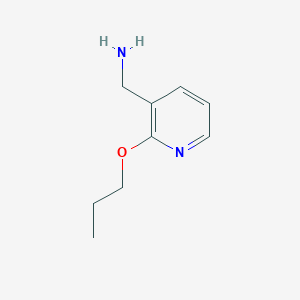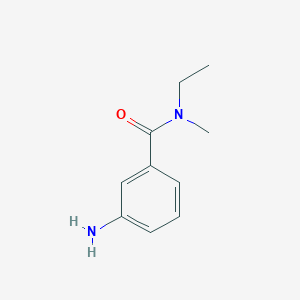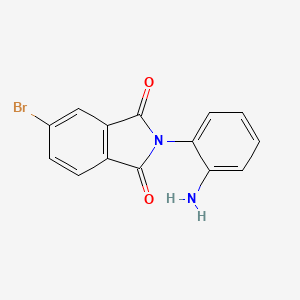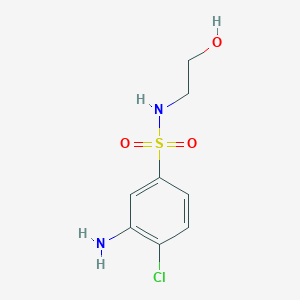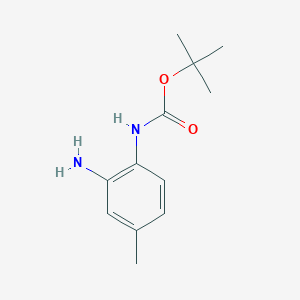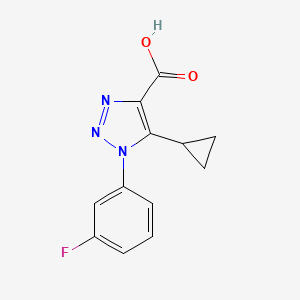
5-cyclopropyl-1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid
Vue d'ensemble
Description
5-cyclopropyl-1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid (hereafter referred to as “CFTA”) is a fluorinated triazole that has been studied extensively for its potential applications in both scientific research and drug development. CFTA has been shown to possess a wide range of biochemical and physiological effects, and its ability to bind to various proteins has been exploited in several areas of research.
Applications De Recherche Scientifique
Chemical Synthesis and Molecular Structure 5-cyclopropyl-1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid and its derivatives are of interest due to their structural characteristics and potential in chemical synthesis. A protocol for the ruthenium-catalyzed synthesis of 5-amino-1,2,3-triazole-4-carboxylates showcases the utility of triazole-based scaffolds in preparing biologically active compounds and peptidomimetics, illustrating the versatility of triazole chemistry beyond the Dimroth rearrangement (Ferrini et al., 2015). The study emphasizes the structural motives of triazole-containing dipeptides as turn inducers and their synthesis for applications like HSP90 inhibitors.
Luminescence Sensing and Material Science Lanthanide metal–organic frameworks (MOFs) based on a triazole-containing tricarboxylic acid ligand demonstrate the material's potential in luminescence sensing of metal ions and nitroaromatic compounds. The unsymmetrical 1,2,3-triazole-containing tricarboxylic acid ligand's synthesis and the MOFs' selective detection capabilities highlight the application of triazole derivatives in sensing technologies and materials science (Wang et al., 2016).
Antioxidant and Anticancer Properties The synthesis of 4-cyclopropyl-5-(2-fluorophenyl) arylhydrazono-2,3-dihydrothiazoles, related structurally to the compound , demonstrates potent antioxidant activity. This research points to the broader chemical space of triazole derivatives for developing new antioxidant agents with potential therapeutic applications (Ghanbari Pirbasti et al., 2016). Additionally, the synthesis of 1,2,4-triazolo[3,4-b]-thiadiazole derivatives with reported anticancer activities further exemplifies the triazole ring's role in medicinal chemistry, underscoring its versatility in creating compounds with significant biological properties (Bhat et al., 2004).
Fluorescence and Photophysical Properties The synthesis and evaluation of 5-amino-2-aryl-1,2,3-triazol-4-carboxylic acids reveal novel fluorophores with bright blue fluorescence, excellent quantum yields, and sensitivity to structural changes and the microenvironment. These compounds show potential for applications as pH sensors in biological research due to their aggregation-induced emission enhancement (AIEE) behavior, reversible pH responsiveness, and low toxicity (Safronov et al., 2020).
Propriétés
IUPAC Name |
5-cyclopropyl-1-(3-fluorophenyl)triazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FN3O2/c13-8-2-1-3-9(6-8)16-11(7-4-5-7)10(12(17)18)14-15-16/h1-3,6-7H,4-5H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHVFONDASFXSMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(N=NN2C3=CC(=CC=C3)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-cyclopropyl-1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



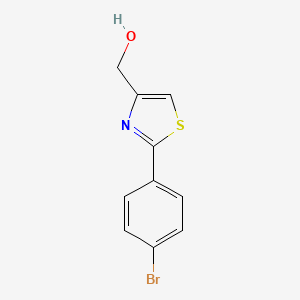
![{3-[3-(4-fluorophenyl)-1H-pyrazol-5-yl]propyl}(methyl)amine](/img/structure/B1517451.png)


![3-{3-Carbamoyl-5,7-dimethylpyrazolo[1,5-a]pyrimidin-6-yl}propanoic acid](/img/structure/B1517455.png)
![2-[2-(propan-2-yl)-1H-1,3-benzodiazol-1-yl]acetonitrile](/img/structure/B1517456.png)

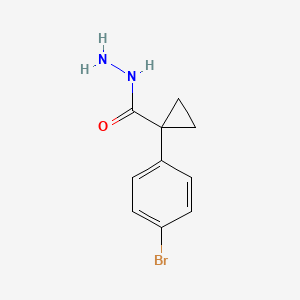
![2-Methyl-3-[(3-methylphenyl)amino]propanenitrile](/img/structure/B1517462.png)
